(5R)-5-Hydroxyhex-2-enal
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Overview
Description
(5R)-5-Hydroxyhex-2-enal is an organic compound characterized by a hydroxyl group attached to the fifth carbon of a hexenal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Hydroxyhex-2-enal typically involves the enantioselective reduction of hex-2-enal. One common method is the asymmetric reduction using chiral catalysts or reagents to ensure the correct stereochemistry at the fifth carbon. For instance, the use of 9-epiquininurea as a chiral catalyst has been reported to achieve high yield and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective reduction processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to maintain the desired stereochemistry and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-Hydroxyhex-2-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the hexenal chain can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxohex-2-enal or 5-carboxyhex-2-enal.
Reduction: Formation of (5R)-5-hydroxyhexane.
Substitution: Formation of various substituted hexenal derivatives depending on the substituent introduced.
Scientific Research Applications
(5R)-5-Hydroxyhex-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral intermediate in the production of complex molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of (5R)-5-Hydroxyhex-2-enal involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the hexenal chain play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(5S)-5-Hydroxyhex-2-enal: The enantiomer of (5R)-5-Hydroxyhex-2-enal with similar chemical properties but different biological activity.
Hex-2-enal: The parent compound without the hydroxyl group, exhibiting different reactivity and applications.
5-Hydroxyhexanal: A saturated analog with different chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. Its hydroxyl group and double bond configuration make it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
69830-85-9 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(5R)-5-hydroxyhex-2-enal |
InChI |
InChI=1S/C6H10O2/c1-6(8)4-2-3-5-7/h2-3,5-6,8H,4H2,1H3/t6-/m1/s1 |
InChI Key |
OGQYNMDKSPMZAF-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC=CC=O)O |
Canonical SMILES |
CC(CC=CC=O)O |
Origin of Product |
United States |
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